3-(Chlorosulfonyl)-4-methoxybenzoic acid
Overview
Description
3-(Chlorosulfonyl)-4-methoxybenzoic acid, also known as CMBA, is an organic compound derived from the carboxylic acid family. It is a colorless solid that is soluble in organic solvents and is widely used in the synthesis of organic compounds. CMBA is used in the synthesis of various pharmaceuticals, as well as in the production of dyes and fragrances. It is also used as a reagent in the synthesis of other organic compounds.
Scientific Research Applications
Vibrational Spectroscopy and Analytical Applications
Research on vanillic acid, a structurally related compound, has revealed its importance in winemaking, with vibrational and surface-enhanced Raman spectra supporting analytical applications for detection at picomole concentrations. This suggests potential utility in analytical chemistry for similar compounds like 3-(Chlorosulfonyl)-4-methoxybenzoic acid, especially in trace detection and spectroscopy (Clavijo, Menendez, & Aroca, 2008).
Controlled Release in Nanotechnology
Another study highlights the encapsulation of flavor molecules, such as vanillic acid, into layered inorganic nanoparticles for controlled release. This nanotechnology application suggests potential for 3-(Chlorosulfonyl)-4-methoxybenzoic acid in controlled delivery systems, possibly in the fields of food science or materials engineering (Hong, Oh, & Choy, 2008).
Synthesis of Active Pharmaceutical Ingredients
The synthesis and antibacterial activity of novel hybrid derivatives of vanillic acid, a compound similar in structure to 3-(Chlorosulfonyl)-4-methoxybenzoic acid, demonstrates its role in the development of new pharmaceuticals. This suggests that derivatives of 3-(Chlorosulfonyl)-4-methoxybenzoic acid could also be valuable in synthesizing new drug candidates with potential antibacterial properties (Satpute, Gangan, & Shastri, 2018).
Environmental Detoxification
Research on chloromethoxybenzoic acid derivatives, which share a functional group similarity, underscores their significance in pesticides. The environmental impact and the importance of detecting and controlling residues highlight potential environmental science applications for 3-(Chlorosulfonyl)-4-methoxybenzoic acid, especially in studying the degradation and environmental fate of similar compounds (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).
Electrocatalysis and Pollutant Degradation
The mineralization of herbicide dicamba in an aqueous medium through electrocatalytic processes illustrates the potential of similar compounds in environmental remediation technologies. This suggests 3-(Chlorosulfonyl)-4-methoxybenzoic acid could be explored for its reactivity in electrocatalytic or photodegradation processes for pollutant breakdown (Brillas, Baños, & Garrido, 2003).
Mechanism of Action
Target of Action
The primary target of the compound 3-(Chlorosulfonyl)-4-methoxybenzoic acid is the Peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism .
Mode of Action
The 3-(Chlorosulfonyl)-4-methoxybenzoic acid, being a sulfonyl halide, interacts with its target PPARδ by participating in the synthesis of novel anthranilic acid class of PPARδ partial agonists
properties
IUPAC Name |
3-chlorosulfonyl-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBBPHXIAFVUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397388 | |
Record name | 3-(chlorosulfonyl)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50803-29-7 | |
Record name | 3-(chlorosulfonyl)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chlorosulfonyl)-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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